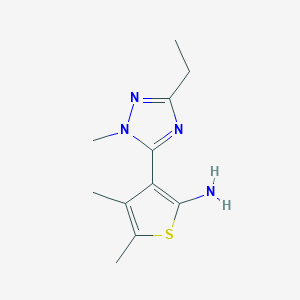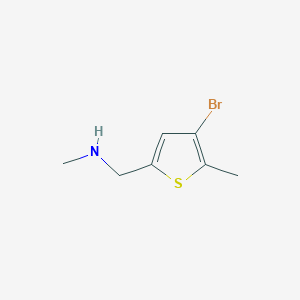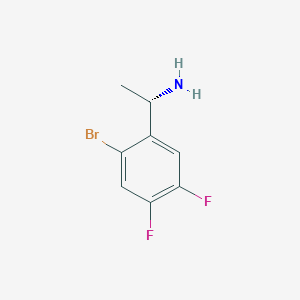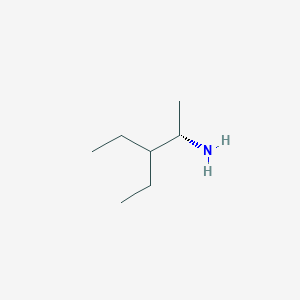
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine is a complex organic compound that features a triazole ring and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thiophene ring. Common reagents used in these reactions include ethylamine, methylamine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
- 4-{[(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}phenol
Uniqueness
Compared to similar compounds, 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine stands out due to its unique combination of the triazole and thiophene rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16N4S |
|---|---|
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
3-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-4,5-dimethylthiophen-2-amine |
InChI |
InChI=1S/C11H16N4S/c1-5-8-13-11(15(4)14-8)9-6(2)7(3)16-10(9)12/h5,12H2,1-4H3 |
Clave InChI |
LUSFGUMMHKJMAU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=N1)C2=C(SC(=C2C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)



![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)

![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
![tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)


